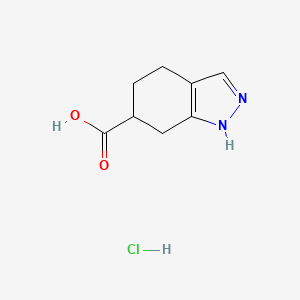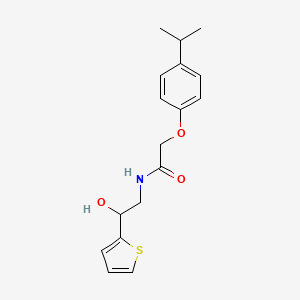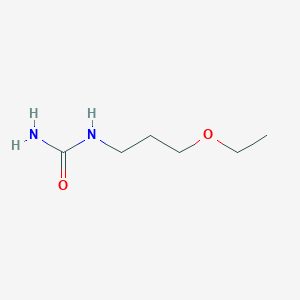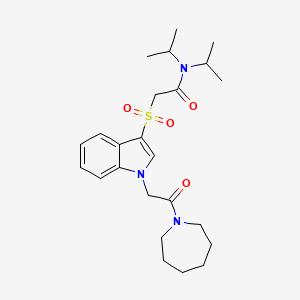![molecular formula C21H19NO6S2 B2505372 Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941889-09-4](/img/structure/B2505372.png)
Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H19NO6S2 and its molecular weight is 445.5. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Transformation and Synthesis Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate demonstrates its utility in chemical transformations. For instance, in the study by Ukrainets et al. (2014), this compound was shown to undergo cyclization in the presence of bases, yielding 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength. This finding underscores its potential for creating a variety of chemical structures (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Antibacterial Activity A study by Kim et al. (1984) on the synthesis and antibacterial activity of related compounds indicates the potential for this chemical to be involved in creating substances with significant medical applications. Although the study doesn't directly involve Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate, it provides insight into the broader chemical family's capabilities (Kim, Misco, Haynes, & Mcgregor, 1984).
Peroxisome Proliferator‐Activated Receptor (PPAR) β/δ Inverse Agonists A recent research led by Toth et al. (2016) explored the design and synthesis of PPAR β/δ inverse agonists, starting from a compound structurally related to Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate. This highlights the compound's relevance in developing novel pharmaceuticals targeting specific receptors (Toth et al., 2016).
Sultam Synthesis The work by Rassadin et al. (2009) delves into the synthesis of bicyclic sultams, utilizing materials structurally similar to Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate. This research contributes to the development of novel compounds with potential applications in medicinal chemistry (Rassadin, Tomashevskiy, Sokolov, Ringe, Magull, & Meijere, 2009).
Anti-Proliferative Activity In the field of cancer research, Thomas et al. (2017) studied the anti-proliferative activity of thiophene derivatives, related to Methyl 3-({[4-(methoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate. This underscores the compound's potential in developing new cancer therapeutics (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).
Eigenschaften
IUPAC Name |
methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S2/c1-13-4-6-14(7-5-13)17-12-29-18(21(24)28-3)19(17)30(25,26)22-16-10-8-15(9-11-16)20(23)27-2/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQOUBLHHWNXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2505294.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2505295.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)






![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2505312.png)